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Compound Name: Butoxycarbonyl)amino)phenyl)pico
linic acid

CAS No.: 1261937-41-0

Cat. No.: B578470

Get Quote

Welcome to the technical support center for the purification of 3-aryl-picolinic acids. This guide

is designed for researchers, medicinal chemists, and process development professionals who

encounter the unique challenges associated with isolating and purifying this important class of
heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific

principles to empower you to troubleshoot effectively and adapt methodologies to your specific
molecule.

The inherent difficulty in purifying 3-aryl-picolinic acids stems from their distinct
physicochemical properties. These molecules are amphoteric, containing both a basic pyridine
nitrogen and an acidic carboxylic acid. This duality leads to complex pH-dependent solubility
profiles. Furthermore, they are often synthesized via palladium-catalyzed cross-coupling
reactions, introducing a common set of challenging impurities, including residual heavy metals
and structurally similar byproducts.

This document is structured as a dynamic troubleshooting guide. We will address common
problems in a question-and-answer format, offering practical solutions grounded in chemical
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theory.

Purification Strategy Decision Matrix

Before diving into specific problems, it's crucial to select an appropriate primary purification
strategy. The choice depends on the impurity profile, scale, and the physicochemical properties
of your specific 3-aryl-picolinic acid.

© 2026 BenchChem. All rights reserved. 2/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Crude 3-Aryl-Picolinic
Acid Mixture

What is the major impurity type?

Starting materials

Residual Pd Catalyst Unreacted Starting
& Inorganic Salts Materials

Perform Aqueous Acid-Base Treat with Metal Scavenger
Workup / Extraction or Activated Carbon

Is the product >90% pure
by LCMS/NMR?

\//A

Is the compound a
well-behaved solid?

> No

No, oily

\

Recrystallization

Pure Product

Click to download full resolution via product page

Caption: Initial decision matrix for purification strategy.
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Troubleshooting Guide
Section 1: Acid-Base Extraction & Workup Issues

Question 1: My recovery is very low after an aqueous acid-base workup. Where is my product
going?

Answer: This is the most common issue and is directly related to the amphoteric nature of 3-
aryl-picolinic acids. The molecule can exist as a cation (protonated pyridine), a zwitterion
(protonated pyridine, deprotonated acid), a neutral species, or an anion (deprotonated acid). Its
partitioning between the aqueous and organic layers is exquisitely sensitive to pH.

o Causality:

o Atlow pH (e.g., < 2): The pyridine nitrogen (pKa ~5) and the carboxylic acid (pKa ~4-5)
are both protonated. The molecule carries a net positive charge and will be highly soluble
in the aqueous layer.

o At high pH (e.g., > 7): The carboxylic acid is deprotonated to a carboxylate, giving the
molecule a net negative charge. It will be highly soluble in the aqueous layer.

o At or near the isoelectric point (pl): The molecule exists predominantly as a neutral
zwitterion. In this state, it has its lowest aqueous solubility and will preferentially partition
into an organic solvent or precipitate out of solution. The pl for these molecules is typically
in the pH range of 3 to 5.

e Troubleshooting Protocol:

o Determine the pKa: If not known, use computational tools (e.g., MarvinSketch,
ChemDraw) to predict the pKa of both the pyridine nitrogen and the carboxylic acid for
your specific compound. The aryl substituent can influence these values; electron-
withdrawing groups will lower both pKa values (making the carboxyl more acidic and the
pyridine less basic).[1][2]

o Acid Wash (Removing Basic Impurities): To extract your product into the aqueous phase,
adjust the pH to ~1-2 with 1M HCI. The product becomes a water-soluble pyridinium salt.
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Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove non-
basic organic impurities.

o Product Isolation: Carefully adjust the pH of the separated aqueous layer back to the
predicted isoelectric point (pl), typically between pH 3 and 5. Use a milder acid (e.g.,
acetic acid) or a dropwise addition of base (e.g., saturated NaHCOs or dilute NaOH) for
fine control. The product should precipitate as a solid.

o Extraction (Alternative to Precipitation): Alternatively, after adjusting the pH to the pl,
extract the now-neutral/zwitterionic product into an appropriate organic solvent like ethyl
acetate or a 9:1 DCM/isopropanol mixture.

o Verification: Before discarding any layer, take a small aliquot, neutralize it, and spot it on a
TLC plate or inject it into an LC-MS to confirm the location of your product.

Recommended
pH Range Dominant Species Expected Solubility Action for Product
Isolation

Aqueous Layer. Wash
- . o with organic to
<2 Cationic (Pyridinium) High in Aqueous
remove neutral

impurities.

Precipitates or is
3-5(pl) Zwitterionic / Neutral Low in Aqueous extractable into
organic solvent.

Aqueous Layer. Wash
. o with organic to
>7 Anionic (Carboxylate) High in Aqueous
remove neutral

impurities.

Table 1: pH-
dependent behavior of
3-aryl-picolinic acids
during aqueous

workup.
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Section 2: Crystallization Challenges

Question 2: My product "oils out" during crystallization instead of forming a solid. What's
happening and how can | fix it?

Answer: Oiling out occurs when the solute comes out of the solution as a liquid phase instead
of a solid crystal lattice. This typically happens when the solution becomes supersaturated at a
temperature that is above the melting point of your compound (or a low-melting eutectic mixture
of your compound and impurities).[3]

o Causality:

[¢]

High Impurity Load: Impurities can significantly depress the melting point of your
compound.

o Rapid Cooling: Cooling the solution too quickly can lead to rapid supersaturation at a
higher temperature, favoring the formation of an oil.

o Incorrect Solvent Choice: The chosen solvent may have a boiling point that is too high
relative to the compound's melting point.

o Inherent Properties: Some zwitterionic compounds have strong intermolecular interactions
that can favor amorphous or oily phases over crystalline ones.

e Troubleshooting Protocol:

o Slow Down Cooling: After dissolving your compound at an elevated temperature, allow the
flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a
freezer. Insulating the flask with glass wool can help.

o Add More Solvent: The solution might be too concentrated. Re-heat the mixture to
dissolve the oil, add 10-20% more of the primary solvent, and attempt to cool slowly again.
[3] This keeps the compound in solution to a lower temperature before it precipitates.

o Change the Solvent System:

» Picolinic acid itself is highly soluble in water, moderately soluble in ethanol, and poorly
soluble in acetonitrile.[4][5] This provides a good starting point.
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= Try an anti-solvent crystallization. Dissolve the compound in a minimal amount of a
good solvent (e.g., methanol, ethanol, or acetone). Then, slowly add a poor solvent (an
"anti-solvent™) in which the compound is insoluble (e.g., hexanes, diethyl ether, or water,
depending on the compound's polarity) until persistent cloudiness is observed. Re-heat
gently to clarify and then cool slowly.

o Seeding: If you have a small amount of pure solid, add a tiny seed crystal to the cooled,
supersaturated solution to initiate crystallization. If no solid is available, gently scratching
the inside of the flask with a glass rod at the solvent-air interface can sometimes create
microscopic scratches that serve as nucleation sites.

Solvent Anti-Solvent Comments

Good for moderately polar

Ethanol Hexanes / Heptane

compounds.

Useful if the compound has
Acetone Water B

some water solubility.
Dichloromethane Hexanes / Pentane Good for less polar derivatives.

A very common and effective
Ethyl Acetate Hexanes

system.

Table 2: Common solvent/anti-

solvent pairs for crystallization.

Section 3: Chromatographic Purification

Question 3: | have a persistent impurity with a similar Rf/retention time to my product. How can
| improve my chromatographic separation?

Answer: Co-elution is a common problem when dealing with impurities from cross-coupling
reactions, such as homo-coupled byproducts (e.g., biaryl from the boronic acid) or
regioisomers. The key is to exploit subtle differences in the polarity or interaction mechanisms
between the compounds and the stationary phase.

o Causality:
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o Similar Polarity: Byproducts like homo-coupled species often have very similar polarities to

the desired product.

o lonic Interactions: The basic pyridine nitrogen and acidic carboxylic acid can cause peak
tailing on silica gel due to strong, non-ideal interactions with surface silanol groups.

o Chromatography Optimization Workflow:
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Poor Separation on
Standard Silica Gel
(e.g., Hex/EtOAc)

Is peak tailing
a major issue?

Add Modifier to Mobile Phase:
- 0.5-1% Acetic Acid (for acids)
- 0.5-1% Triethylamine (for bases)
- 1% Formic Acid (for LCMS)

Change Solvent System:
- DCM / Methanol
- Toluene / Acetone

Is separation still
insufficient?

Change Stationary Phase:
- C18 Reverse Phase
- Alumina (Basic or Neutral)
- Amino-propylated Silica

Is resolution still

required? No, separation is good

Move to Preparative HPLC

(C18 or Chiral) No, separation is good

Good Separation

Click to download full resolution via product page

Caption: Workflow for optimizing chromatographic separation.
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o Step-by-Step Protocol:

o Suppress lonic Interactions (Silica Gel): The most effective first step is to add a modifier to
your mobile phase.

» To suppress the basicity of the pyridine and minimize tailing, add 0.5-1% acetic acid or
formic acid to the mobile phase. This protonates the pyridine, reducing its interaction
with acidic silanols.

» This will, however, keep your carboxylic acid protonated and non-ionic. This is usually
the most effective approach for this class of compounds.

o Change Solvent Selectivity: If modifying the eluent isn't enough, change the solvents
themselves. The interactions between solvents and your compound can alter selectivity. If
you are using a standard hexane/ethyl acetate system, try a gradient of
dichloromethane/methanol.

o Switch Stationary Phase: If silica gel fails, the next step is to change the primary
interaction mechanism.

» Reverse Phase (C18): This is an excellent alternative. Separation is based on
hydrophobicity. Elute with a gradient of water/acetonitrile or water/methanol, typically
with a 0.1% formic acid or TFA modifier to ensure good peak shape.

= Alumina: Neutral or basic alumina can be effective if the acidic nature of silica is
problematic.

Section 4: Impurity Removal

Question 4: My final product is pure by NMR, but has a gray/black tint. How do | remove
residual palladium?

Answer: The faint color is a tell-tale sign of residual palladium catalyst from the cross-coupling
reaction. The nitrogen of the pyridine ring and the carboxylic acid can act as a bidentate ligand,
strongly chelating to palladium and making it difficult to remove by standard chromatography or
extraction.[6]

© 2026 BenchChem. All rights reserved. 10/16 Tech Support


https://pubs.acs.org/doi/10.1021/acs.oprd.3c00210
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Causality: Palladium exists in various forms in the crude mixture (colloidal Pd(0), soluble
Pd(Il) complexes). Simple filtration often fails to remove the soluble or finely dispersed forms.

e Troubleshooting Protocol:

o Filtration through Celite: As a first pass, after the reaction is complete, dilute the reaction
mixture with a solvent like ethyl acetate or DCM and filter it through a plug of Celite®. This
will remove the bulk of the heterogeneous palladium on carbon or insoluble Pd(0) species.

[7]

o Activated Carbon: Dissolve the crude product in a suitable solvent and stir with 5-10 wt%
of activated carbon for 1-2 hours at room temperature or slightly elevated temperature.
Filter through Celite to remove the carbon. This is effective but can sometimes lead to
product loss due to adsorption.

o Metal Scavengers: This is the most targeted and often most effective method. Scavengers
are solid-supported ligands (often silica-based) with high affinity for palladium.

» Procedure: Dissolve the crude product in a solvent (e.g., Toluene, THF, DCM). Add the
scavenger (typically 3-5 equivalents relative to the theoretical amount of palladium). Stir
at room temperature or elevated temperature (40-60 °C) for 2-24 hours. Filter off the
scavenger and concentrate the solution.

= Common Scavengers: Thiol-functionalized silica (e.g., SiliaMetS Thiol, QuadraSil MP)
or amine-functionalized silica are particularly effective.

Frequently Asked Questions (FAQSs)

Q: What are the most common impurities | should expect from a Suzuki-Miyaura synthesis of a
3-aryl-picolinic acid? A: Expect to see:

e Homo-coupled Boronic Acid (Ar-Ar): This is a very common byproduct, especially if oxygen is
not rigorously excluded from the reaction.[8] It often has a polarity very similar to the product.

» Unreacted Starting Materials: 3-Bromo-picolinic acid (or ester) and the arylboronic acid.
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Protodeboronation Product: The arylboronic acid can be converted back to the parent arene
(Ar-H).

Residual Palladium: As discussed above.

Q: Can | use a picolinic acid directly in a Suzuki coupling, or should | protect it? A: While direct

coupling is possible, the free carboxylic acid can complicate the reaction by reacting with the

base or interfering with the catalyst. It is often more reliable to use a methyl or ethyl ester of the

picolinic acid. The ester can then be easily hydrolyzed to the desired carboxylic acid post-

purification using standard conditions (e.g., LIOH in THF/water). This strategy simplifies

purification, as the ester is less amphoteric and behaves more predictably in chromatography.

Q: How does the 3-aryl substituent affect the pKa of the picolinic acid? A: The electronic nature

of the aryl substituent has a predictable inductive effect on acidity and basicity.[1][2]

Electron-Withdrawing Groups (e.g., -CFs, -NOz2, -CN): These groups pull electron density
away from the pyridine ring. This makes the carboxylic acid proton more acidic (lowers its
pKa) and makes the pyridine nitrogen less basic (lowers its pKa).

Electron-Donating Groups (e.g., -OCHs, -CHs, -NMez): These groups push electron density
into the pyridine ring. This makes the carboxylic acid less acidic (raises its pKa) and makes
the pyridine nitrogen more basic (raises its pKa). This knowledge is critical for fine-tuning the
pH during acid-base extractions.

References

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2018). Synthesis of 3-aryl-1-
phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki—Miyaura cross-coupling reactions.
RSC Advances, 8(52), 29878-29891. [Link]

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the
Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical
Society, 132(40), 14073-14075. [Link]

Reusch, W. (2014). The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

© 2026 BenchChem. All rights reserved. 12 /16 Tech Support


https://ncstate.pressbooks.pub/organicchem/chapter/substituent-effects-on-acidity/
https://m.youtube.com/watch?v=OouIMuQh4mw
https://www.youtube.com/watch?v=g_68uC8eA6E
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05500a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2955512/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Reusch)/08%3A_Reactivity_of_Pi-Bonded_Functional_Groups/8.17%3A_The_Effect_of_Substituents_on_pKa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Coley, C. W., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions:
Recent Advances and Applications in the Pharmaceutical Industry. Organic Process
Research & Development. [Link]

Various Authors. (2014). How to avoid the formation of oil droplets during recrystallization?
ResearchGate. [Link]

Organic Chemistry Portal. Suzuki Coupling. [Link]

Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.
ResearchGate. [Link]

Scora, R. W., & Nakata, D. (1987). Gas Chromatographic Separation of Substituted
Pyridines. Journal of Chromatographic Science, 25(8), 357-360. [Link]

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from
Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Tolbert, T. L. (1951). Picolinic acid recovery.

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate.
[Link]

Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

Sadat-Ebrahimi, S. E., et al. (2010). Substituent effects on the basicity (pKa) of aryl
guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry. [Link]

Fluid Metering. (2025). How to Solve Fluid Crystallization Challenges. [Link]

Pavlik, J. W., et al. (2018). Phototransposition chemistry of pyridine and substituted pyridines
in the vapor phase. Arkivoc. [Link]

Chen, K., & Hu, X. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl
Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]

© 2026 BenchChem. All rights reserved. 13/16 Tech Support


https://pubs.acs.org/doi/10.1021/acs.oprd.3c00181
https://www.researchgate.net/post/How_to_avoid_the_formation_of_oil_droplets_during_recrystallization
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.researchgate.net/publication/368213608_Solubility_and_Crystallization_Studies_of_Picolinic_Acid
https://pubmed.ncbi.nlm.nih.gov/3655106/
https://pubs.acs.org/doi/10.1021/jacs.3c03565
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Troubleshooting/3.6F%3A_Troubleshooting
https://www.researchgate.net/post/How_can_i_remove_palladium_Pd_catalyst_easily
https://www.mdpi.com/2073-4352/13/3/392
https://pubs.rsc.org/en/content/articlelanding/2010/nj/c0nj00299a
https://www.fluidmetering.com/blog/how-solve-fluid-crystallization-challenges
https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/vi/2018-254/
https://pubs.acs.org/doi/10.1021/acs.orglett.5b03651
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Uozumi, Y. (2005). Method of removing palladium.

Wang, Y., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic
carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
Nature Communications. [Link]

Reddit User. (2019). Troubleshooting Crystal Trays. Reddit. [Link]

Al-Hasani, R. A. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St.
Louis. [Link]

Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses. [Link]

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of
Aminopyridine on Amaze HD Column. [Link]

Reddit User. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
Reddit. [Link]

Sadat-Ebrahimi, S. E., et al. (2010). Substituent effects on the basicity (pKa) of aryl
guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry. [Link]

Problems in Chemistry. (2023). Reactions of Benzene Part 9 - Effect of substituents on the
pKa of compounds. YouTube. [Link]

Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

Li, J., et al. (2022). Preparation of Substituted Pyridines via a Coupling of B-Enamine
Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. [Link]

McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological
macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization
Communications, 70(11), 1445-1467. [Link]

Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace.
[Link]

© 2026 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349141/
https://www.reddit.com/r/crystallography/comments/akgq8r/troubleshooting_crystal_trays/
https://irl.umsl.edu/thesis/222
http://www.orgsyn.org/demo.aspx?prep=v79p0201
https://helixchrom.com/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
https://www.reddit.com/r/chemhelp/comments/1buh15a/question_about_suzuki_coupling_reaction/
https://pubs.rsc.org/en/content/articlehtml/2010/nj/c0nj00299a
https://www.youtube.com/watch?v=F_fsoLSqjYk
https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps
https://www.mdpi.com/1420-3049/27/16/5241
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220968/
https://typeset.io/papers/solubility-and-crystallization-studies-of-picolinic-acid-22f3xpl61v
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

+ Cativiela, C., et al. (2019). Recent Developments in the Suzuki—Miyaura Reaction Using
Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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